1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene
Description
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene is a tricyclic aromatic sulfur heterocycle derived from dibenzo[b,d]thiophene, a fused-ring system comprising two benzene rings and a thiophene core (C${12}$H$8$S) . The compound features a nitro (-NO$2$) group at position 1 and a trifluoromethyl (-CF$3$) group at position 2. These substituents impart distinct electronic and steric properties:
Structure
3D Structure
Properties
CAS No. |
1313588-92-9 |
|---|---|
Molecular Formula |
C13H6F3NO2S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
1-nitro-3-(trifluoromethyl)dibenzothiophene |
InChI |
InChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H |
InChI Key |
KJLDQWABBAPGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Dibenzo[b,d]thiophene
The most widely reported route involves sequential modification of preformed dibenzo[b,d]thiophene (DBT).
Trifluoromethylation Prior to Nitration
A two-step protocol achieves superior regiocontrol:
-
Trifluoromethylation at C3 :
DBT undergoes directed metallation using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with trifluoromethyl iodide () to yield 3-trifluoromethyl-DBT. -
Nitration at C1 :
The trifluoromethylated intermediate is nitrated using fuming nitric acid () in acetic anhydride at 0°C. The electron-withdrawing group directs nitration to the para position (C1):
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | LDA, CF₃I | −78 | 2 | 72 |
| 2 | HNO₃, Ac₂O | 0 | 1.5 | 58 |
Metal-Free Decarboxylative Trifluoromethylation
An alternative approach avoids organometallic intermediates by employing a decarboxylative strategy:
-
Aldehyde Intermediate Preparation :
3-Nitro-DBT-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-nitro-DBT using -DMF: -
Trifluoromethylation :
The aldehyde reacts with in DMF at 60°C, followed by TBAF-mediated decarboxylation:
Advantages :
Cyclization of Biphenyl Precursors
A convergent synthesis assembles the dibenzothiophene core from functionalized biphenyls:
-
Sulfide Formation :
2-Nitro-4-(trifluoromethyl)biphenyl-3-thiol is prepared via Ullmann coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with thiophenol: -
Oxidative Cyclization :
Treatment with in acetic acid induces cyclization to form the thiophene ring:
Critical Analysis of Methodologies
Yield Optimization Challenges
Solvent and Catalyst Screening
Comparative studies reveal:
-
DMF Superiority : Enhances solubility of polar intermediates in trifluoromethylation steps.
-
Piperidine vs. NaOH : Piperidine as base gives 12% higher yields in cyclization steps vs. NaOH (68% vs. 56%).
Large-Scale Synthesis Considerations
Pilot-scale production (100 g batch) employs:
Chemical Reactions Analysis
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using suitable reducing agents.
Substitution: Substitution reactions with nucleophiles (e.g., amines, thiols) at the nitro group.
Oxidation: Oxidation of the sulfur atom to form sulfones or sulfoxides.
Common reagents include hydrazine, sodium borohydride, and various nucleophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
Electrophilic Trifluoromethylation
The compound serves as a potent electrophilic trifluoromethylating reagent. Trifluoromethylation is a valuable transformation in organic synthesis due to the introduction of the trifluoromethyl group, which enhances the metabolic stability and bioactivity of pharmaceuticals. The stability and reactivity of 1-nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene allow it to participate in various nucleophilic substitution reactions.
- Trifluoromethylation Mechanism : The electrophilic nature of the trifluoromethyl group facilitates reactions with various nucleophiles, including alcohols, amines, and thiols. This property has been exploited in synthesizing complex molecules with enhanced pharmacological properties .
Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of dibenzo[b,d]thiophene exhibit significant biological activities. The integration of the nitro group and trifluoromethyl moiety into this scaffold can lead to compounds with improved efficacy against various diseases.
- Anti-Tuberculosis Activity : Recent studies have shown that triazole-conjugated derivatives of dibenzo[b,d]thiophene display potent anti-tuberculosis activity. The incorporation of the nitro group at specific positions enhances their interaction with the target Mycobacterium tuberculosis, making them promising candidates for drug development .
- Other Biological Activities : Compounds derived from this compound have been linked to anti-inflammatory and anti-cancer properties. For example, modifications to the dibenzo[b,d]thiophene structure have resulted in derivatives that act as inhibitors for various cancer cell lines .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic electronic materials.
- Organic Photovoltaics : The compound's ability to act as a hole transport material has been explored for use in organic solar cells. Its high electron affinity and stability under operational conditions contribute to enhanced performance metrics in photovoltaic devices .
- Fluorescent Materials : Its structural characteristics allow for potential applications in developing fluorescent materials used in sensors and imaging technologies. The incorporation of fluorinated groups can enhance luminescence properties, making it suitable for various optoelectronic applications .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but further research is needed to elucidate these details.
Comparison with Similar Compounds
Structural Analogues of Dibenzo[b,d]thiophene
Key derivatives and their properties are summarized below:
Table 1: Structural and Functional Comparisons
Electronic and Physicochemical Properties
- The trifluoromethyl group increases hydrophobicity, which may enhance membrane permeability in pharmaceutical contexts, similar to COX-inhibiting dibenzo[b,d]thiophene derivatives .
Photocatalytic Activity :
Reactivity and Metabolic Pathways
- Electrophilic Substitution :
- Biotransformation :
- Dioxygenases oxidize dibenzo[b,d]thiophene to cis-dihydrodiols (e.g., (1R,2S)-dihydrodiol) . The nitro group may inhibit such metabolic pathways, increasing environmental persistence.
Biological Activity
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene (CAS No. 1313588-92-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a dibenzo[b,d]thiophene backbone with a nitro group and a trifluoromethyl substituent. The presence of these functional groups is believed to significantly influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H8F3NO2S |
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular nucleophiles, leading to modifications in proteins and nucleic acids.
- Electrophilic Properties : The trifluoromethyl group enhances the electrophilicity of the compound, potentially facilitating interactions with thiol groups in proteins, which could disrupt normal cellular functions.
Antimicrobial Activity
Research indicates that compounds related to dibenzo[b,d]thiophenes exhibit significant antimicrobial properties. A study assessed various substituted thiophenes, including derivatives similar to this compound, showing varying degrees of activity against bacteria such as E. coli and M. luteus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.62 μg/mL, indicating potent antimicrobial effects .
Anti-Tuberculosis Activity
A notable area of research has focused on the anti-tuberculosis (TB) activity of thiophene derivatives. Specifically, modifications to the dibenzo[b,d]thiophene structure have led to compounds that effectively inhibit Mycobacterium tuberculosis. For instance, triazole-conjugated thiophenes demonstrated selective inhibition against TB with high selectivity indices . This suggests that this compound could be a candidate for further exploration in TB drug development.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various nitro-substituted thiophenes against standard bacterial strains. The compounds were screened for their MIC values, with results indicating that the introduction of nitro and trifluoromethyl groups significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-TB Compound Development : In a study exploring novel anti-TB agents, researchers synthesized several derivatives based on dibenzo[b,d]thiophene scaffolds. One compound exhibited an MIC of 0.62 μg/mL against M. tuberculosis, highlighting the potential for structural modifications to improve pharmacological profiles .
Q & A
Q. What are the common synthetic routes for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene?
The synthesis typically involves functionalization of the dibenzo[b,d]thiophene core. A key method is electrophilic aromatic substitution , where nitro and trifluoromethyl groups are introduced sequentially. For instance, dibenzo[b,d]thiophene 5-oxide can undergo nitration followed by trifluoromethylation using reagents like triflic anhydride . Another approach involves McMurry coupling to construct the thiophene ring system, as demonstrated in analogous dibenzothiophene derivatives . Post-functionalization steps, such as nitration via nitrobutadiene intermediates (e.g., 1-acetyl-1-nitro-4-phenyl-1,3-butadiene), may also be employed for nitro group installation .
Q. How is NMR spectroscopy utilized in characterizing this compound?
1H NMR is critical for confirming the structure and substituent positions. For example, the aromatic proton signals in dibenzo[b,d]thiophene derivatives are split into distinct multiplets due to the electron-withdrawing nitro and trifluoromethyl groups, which deshield adjacent protons. In CDCl3 at 500 MHz, the sulfoxide derivative (dibenzo[b,d]thiophene 5-oxide) shows characteristic downfield shifts for protons near the sulfonyl group . For the nitro-substituted analog, splitting patterns and integration ratios help verify regioselectivity.
Q. What are the primary applications of this compound in materials science?
The compound’s electron-deficient aromatic system makes it valuable in:
- Photocatalysis : Derivatives like poly(dibenzothiophene-S,S-dioxide) exhibit visible-light absorption and electron transport properties, achieving hydrogen evolution rates up to 44.2 mmol h⁻¹ g⁻¹ when modified with phosphate electrolytes .
- Desulfurization studies : Dibenzo[b,d]thiophene derivatives are model sulfur compounds for testing activated carbon adsorbents in fuel purification .
Advanced Research Questions
Q. How do the electron-withdrawing groups influence the photocatalytic activity of dibenzo[b,d]thiophene derivatives?
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance photocatalytic performance by:
- Increasing electron deficiency , which improves charge separation and reduces recombination.
- Modulating hydrophilicity , facilitating interaction with aqueous electrolytes (e.g., K2HPO4 in hydrogen evolution) .
- Stabilizing radical intermediates during redox cycles, as shown in studies on sulfone-containing conjugated polymers .
Q. What strategies are employed to resolve contradictions in COX-1/COX-2 selectivity data for related compounds?
Discrepancies in cyclooxygenase (COX) binding affinities often arise from substituent positioning and assay conditions. Methodological approaches include:
- Molecular docking simulations to analyze steric/electronic interactions between substituents (e.g., fluoro/alkyl groups) and COX active sites .
- Comparative binding assays under standardized conditions (pH, temperature) to isolate substituent effects. For example, dibenzo[b,d]thiophene analogs with para-fluoro substituents showed higher COX-1 selectivity than meta-substituted variants .
Q. What methodological considerations are critical when designing desulfurization studies using activated carbons with this compound?
Key factors include:
- Adsorbent preparation : Activated carbons must be chemically modified (e.g., NaOH treatment) to enhance porosity and sulfur affinity .
- Competitive adsorption : Co-presence of aromatic hydrocarbons (e.g., n-hexane) requires selectivity studies via gas chromatography .
- Regeneration protocols : Thermal or solvent-based regeneration efficiency must be quantified to assess economic viability .
Q. How are diazo-functionalized derivatives of this compound synthesized, and what hazards require mitigation?
Diazo groups are introduced via electrophilic diazo transfer using hypervalent iodine reagents or sulfonium salts. For example, 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate is synthesized by reacting dibenzo[b,d]thiophene 5-oxide with ethyl diazoacetate and triflic anhydride . Critical safety measures :
- Conduct risk assessments for explosive diazo intermediates .
- Use explosion-proof equipment and avoid open flames.
- Perform reactions in a well-ventilated fume hood with secondary containment .
Data Contradiction Analysis
Q. How can conflicting data on photocatalytic hydrogen evolution rates be reconciled?
Discrepancies may arise from variations in:
- Light source intensity : Standardize using calibrated solar simulators.
- Electrolyte composition : Phosphate buffers (e.g., K2HPO4) enhance proton transfer compared to carbonates .
- Catalyst morphology : Surface area and crystallinity differences (e.g., porous polymers vs. crystalline frameworks) require BET and XRD characterization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
